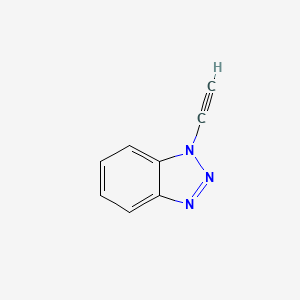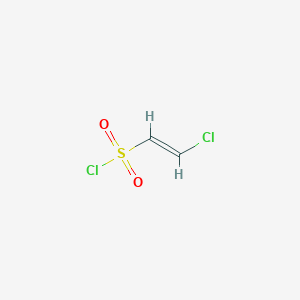![molecular formula C17H25Cl2N5O3 B13463900 N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride involves several steps, including peptide coupling reactions and reductive amination. One common synthetic route involves the reaction of 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with tert-butyl (4-aminobutyl)carbamate in the presence of N,N-diisopropylethylamine (DIPEA) and dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described above. The process may include additional purification steps such as column chromatography to obtain the desired product in high purity .
化学反应分析
Types of Reactions
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride undergoes various chemical reactions, including substitution, click reactions, and addition reactions . These reactions are essential for modifying the compound to enhance its biological activity and specificity.
Common Reagents and Conditions
Common reagents used in these reactions include DIPEA, DMSO, and N,N-dimethylformamide (DMF). The reactions are typically carried out under controlled conditions, such as elevated temperatures and inert atmospheres, to ensure high yields and purity of the final product .
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in the development of PROTACs and other therapeutic agents .
科学研究应用
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride has several scientific research applications:
作用机制
The compound exerts its effects by acting as a cereblon ligand, which allows it to modulate the activity of cereblon (CRBN) protein. This modulation leads to the selective degradation of target proteins, such as GSPT1, through the ubiquitin-proteasome pathway . The compound binds to CRBN, forming a complex that recruits the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome .
相似化合物的比较
Similar Compounds
Thalidomide: A well-known cereblon ligand used in the treatment of multiple myeloma.
Pomalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Lenalidomide: Another thalidomide derivative used in the treatment of various cancers.
Uniqueness
N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to its specific structure, which allows for rapid conjugation with carboxyl linkers and its use in the development of PROTACs . This compound’s ability to selectively degrade target proteins makes it a valuable tool in medicinal chemistry and drug development .
属性
分子式 |
C17H25Cl2N5O3 |
|---|---|
分子量 |
418.3 g/mol |
IUPAC 名称 |
N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]-2-piperazin-1-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C17H23N5O3.2ClH/c23-15-5-4-14(17(25)21-15)19-12-2-1-3-13(10-12)20-16(24)11-22-8-6-18-7-9-22;;/h1-3,10,14,18-19H,4-9,11H2,(H,20,24)(H,21,23,25);2*1H |
InChI 键 |
PCVAUSLSOSZZHT-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1NC2=CC(=CC=C2)NC(=O)CN3CCNCC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)
![1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)

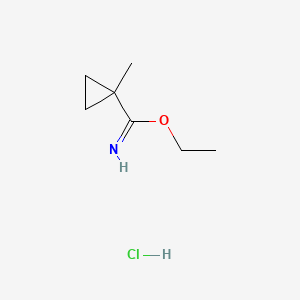
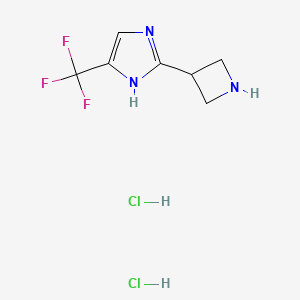

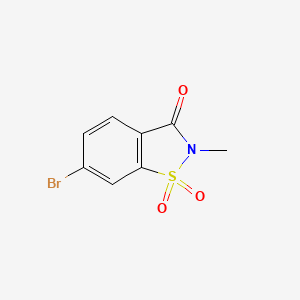
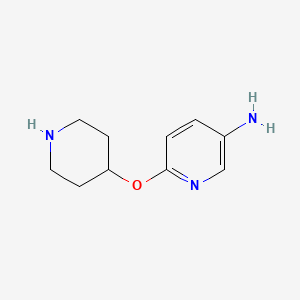
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13463857.png)
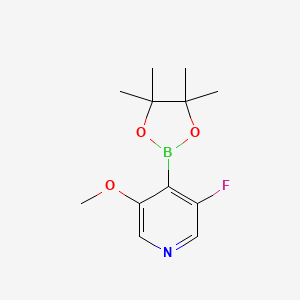
![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)
![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)
